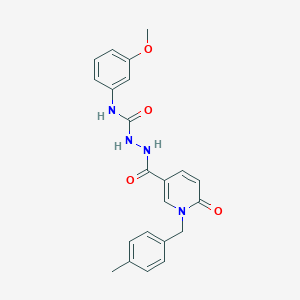

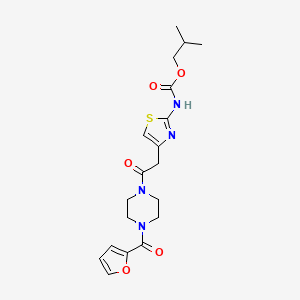

![molecular formula C18H24N4O3S B2747840 5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 899939-95-8](/img/structure/B2747840.png)

5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Behavior

The compound 5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, while not directly mentioned, is closely related to various pyrido[2,3-d]pyrimidine derivatives studied for their unique chemical behaviors and synthesis pathways. These compounds are of interest due to their potential in forming complex heterocyclic structures, which are valuable in medicinal chemistry and materials science.

Formation of Pyrimido[4,5-b]azepine Derivatives : Pyrimidine derivatives, obtained through the reaction of certain pyrimidine diones with primary amines, participate in intramolecular ene reactions leading to pyrimido[4,5-b]azepine derivatives. This process underscores the reactivity of pyrimidine derivatives towards forming complex, fused heterocyclic systems, which are foundational in pharmaceutical development (Inazumi et al., 1994).

Engagement in Condensation Reactions : The pyrimidine derivatives also show versatility by undergoing condensation reactions with α-amino acid derivatives, leading to azomethine ylides or further cyclization to pyrimido[4,5-b]azepine derivatives depending on the substituents. This variability in chemical reactions highlights the compound's potential as a precursor for various biochemical applications (Inazumi et al., 1994).

Potential Applications in Oxidation Processes

- Oxidation of Alcohol and Amine : Similar pyrido[2,3-d]pyrimidine derivatives have been shown to possess oxidizing abilities toward benzyl alcohol, cyclohexanol, and benzylamine, converting them into the corresponding carbonyl compounds. This property could be harnessed in synthetic organic chemistry for oxidation reactions, showcasing the compound's utility in facilitating chemical transformations (Yoneda et al., 1980).

Role in Heterocyclic Synthesis

Synthesis of Thiazolo- and Oxazolo[5,4-d]pyrimidines : The capability of pyrimidine derivatives to undergo reactions leading to the formation of thiazolo- and oxazolo[5,4-d]pyrimidines indicates their significance in generating novel heterocyclic compounds. These reactions are critical for the development of new therapeutic agents and materials with unique properties (Hurst et al., 1991).

Creation of Novel Ring Systems : The compound's structural framework allows for the creation of new ring systems, such as isoxazolo[5′,4′:4,5]thiazolo[3,2-a]thieno pyrimidines. These novel structures can lead to the discovery of compounds with potential pharmacological activities, illustrating the compound's importance in medicinal chemistry research (Abdel-fattah et al., 1998).

Wirkmechanismus

Mode of Action

Based on its structural similarity to other pyrimidine derivatives, it may interact with its targets through hydrogen bonding and hydrophobic interactions .

Biochemical Pathways

Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by F2805-0018. Pyrimidine derivatives have been shown to interact with various biochemical pathways, including cell cycle regulation and apoptosis .

Pharmacokinetics

Similar compounds have shown good absorption and distribution profiles, with metabolism primarily occurring in the liver and excretion through the kidneys .

Result of Action

Similar compounds have demonstrated cytotoxic activities against various cancer cell lines, suggesting that f2805-0018 may also have potential anticancer properties .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of F2805-0018. Specific studies investigating these factors for f2805-0018 are currently lacking .

Eigenschaften

IUPAC Name |

5-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O3S/c1-12-10-19-16-14(17(24)21(3)18(25)20(16)2)15(12)26-11-13(23)22-8-6-4-5-7-9-22/h10H,4-9,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNSFPNCOMAHJGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2C(=C1SCC(=O)N3CCCCCC3)C(=O)N(C(=O)N2C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-[[2-chloro-5-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]-2-pyrimidin-2-ylsulfanylacetamide](/img/structure/B2747758.png)

![methyl 4-((3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl)benzoate](/img/structure/B2747759.png)

![N-(2-chlorophenyl)-2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2747764.png)

![(E)-N-(5,5-dioxido-3-(4-(trifluoromethoxy)phenyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2747767.png)

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2747769.png)

![5-Fluoro-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-6-phenylpyrimidine](/img/structure/B2747770.png)

![5-[(4-Bromophenyl)methyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B2747772.png)

![6-(3-Chlorophenyl)-2-[3-(2,5-dimethyl-1H-pyrrol-1-YL)-2-thienyl]pyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B2747773.png)